N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including both Gram-positive and Gram-negative bacteria . In particular, it has shown promising activity against Staphylococcus aureus .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s bactericidal activity has been demonstrated in studies, where it was able to eliminate S. aureus strains after 24-hour exposure .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation indicated a favourable pharmacokinetic profile for the synthesized compounds .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, leading to the death of the bacteria . This is evidenced by its bactericidal activity against S. aureus strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide are not fully understood yet. Benzothiazole derivatives have been associated with a wide range of biological activities. They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Some benzothiazole derivatives have shown promising activity against certain bacterial strains These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminobenzothiazole with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzothiazole derivatives.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.
6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
N-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetamide: Another derivative with notable antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQWWNHKHRIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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